

# An In-depth Technical Guide to 1-(Thiophen-2-yl)cyclopropanecarboxylic acid

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## Compound of Interest

Compound Name: 1-(Thiophen-2-yl)cyclopropanecarboxylic acid

Cat. No.: B171781

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## Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

**1-(Thiophen-2-yl)cyclopropanecarboxylic acid**, identified by its CAS Number 162959-94-6[1][2][3][4], is a heterocyclic carboxylic acid that has garnered significant interest within the drug discovery and development landscape. This molecule uniquely combines the structural features of a thiophene ring and a cyclopropane carboxylic acid moiety, both of which are considered "privileged scaffolds" in medicinal chemistry. The thiophene ring, an aromatic heterocycle containing a sulfur atom, is a bioisostere of the benzene ring and is found in numerous FDA-approved drugs, contributing to enhanced potency and modulated physicochemical properties[5][6][7][8]. Thiophene-based compounds are known for a wide array of biological activities, including anti-inflammatory and anticancer properties[7][9][10].

The cyclopropane ring, a small, strained carbocycle, is increasingly utilized in drug design to impart conformational rigidity, improve metabolic stability, and enhance binding affinity to biological targets[11][12]. The fusion of these two key fragments in **1-(Thiophen-2-yl)cyclopropanecarboxylic acid** creates a versatile building block for the synthesis of complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of its chemical properties, synthesis, and its emerging role in the development of novel therapeutics.

## Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific molecule is not broadly published, its properties can be reliably predicted based on its constituent parts and data from commercial suppliers.

Table 1: Physicochemical Properties of **1-(Thiophen-2-yl)cyclopropanecarboxylic acid**

Property	Value	Source/Justification
CAS Number	162959-94-6	[1][2][3][4]
Molecular Formula	C <sub>8</sub> H <sub>8</sub> O <sub>2</sub> S	Calculated
Molecular Weight	168.21 g/mol	[13]
Appearance	Off-white to light yellow solid	Typical for similar organic acids
Purity	≥96%	[1][2]
Solubility	Soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water.	[13]

## Spectroscopic Characterization

The structural features of **1-(Thiophen-2-yl)cyclopropanecarboxylic acid** give rise to a distinct spectroscopic fingerprint.

- <sup>1</sup>H NMR Spectroscopy:** The proton NMR spectrum is expected to show characteristic signals for the thiophene ring protons, typically in the aromatic region (δ 6.5-8.0 ppm). The cyclopropane protons will appear as a complex multiplet in the aliphatic region (δ 1.0-2.0 ppm) due to geminal and cis/trans couplings. The acidic proton of the carboxylic acid will be a broad singlet at a downfield chemical shift (δ 10-13 ppm)[14][15].
- <sup>13</sup>C NMR Spectroscopy:** The carbon NMR spectrum will display a signal for the carboxylic acid carbonyl carbon around 170-180 ppm. The carbons of the thiophene ring will resonate

in the aromatic region ( $\delta$  120-150 ppm), while the cyclopropane carbons will be found in the upfield aliphatic region[15].

- Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, broad absorption band for the O-H stretch of the carboxylic acid dimer, typically from 2500 to 3300  $\text{cm}^{-1}$ . A sharp, strong absorption for the C=O stretch of the carboxylic acid will be observed around 1700-1725  $\text{cm}^{-1}$ [14][15]. The C-H stretching of the thiophene and cyclopropane rings will appear around 3100 and 3000  $\text{cm}^{-1}$ , respectively.
- Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.

## Synthesis of 1-(Thiophen-2-yl)cyclopropanecarboxylic acid: A Representative Protocol

A common and effective method for the synthesis of cyclopropanecarboxylic acids involves the cyclization of a suitable precursor. A plausible synthetic route for **1-(Thiophen-2-yl)cyclopropanecarboxylic acid** is outlined below. This protocol is based on established methods for the synthesis of similar cyclopropane derivatives[16][17][18].

### Workflow for the Synthesis of 1-(Thiophen-2-yl)cyclopropanecarboxylic acid



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Caption: A potential synthetic workflow for **1-(Thiophen-2-yl)cyclopropanecarboxylic acid**.

## Step-by-Step Methodology

Step 1: Friedel-Crafts Acylation of Thiophene

- To a stirred solution of thiophene in a suitable solvent (e.g., dichloromethane) at 0 °C, add anhydrous aluminum chloride.
- Slowly add propionyl chloride dropwise, maintaining the temperature at 0 °C.
- Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
- Quench the reaction by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.
- Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(thiophen-2-yl)propan-1-one.

#### Step 2: Alpha-Halogenation

- Dissolve 1-(thiophen-2-yl)propan-1-one in a suitable solvent (e.g., carbon tetrachloride).
- Add N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).
- Heat the mixture to reflux and monitor the reaction progress by TLC.
- After completion, cool the reaction mixture, filter off the succinimide, and concentrate the filtrate to obtain crude 2-bromo-1-(thiophen-2-yl)propan-1-one.

#### Step 3: Favorskii Rearrangement

- Dissolve the crude 2-bromo-1-(thiophen-2-yl)propan-1-one in a suitable solvent (e.g., ethanol).
- Add a solution of a strong base, such as sodium hydroxide, and heat the mixture.
- After the reaction is complete, cool the mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
- Filter the solid, wash with cold water, and recrystallize from a suitable solvent to obtain pure **1-(thiophen-2-yl)cyclopropanecarboxylic acid**.

## Applications in Drug Discovery and Development

The structural motifs present in **1-(thiophen-2-yl)cyclopropanecarboxylic acid** are of significant interest in medicinal chemistry.

### As a Key Building Block

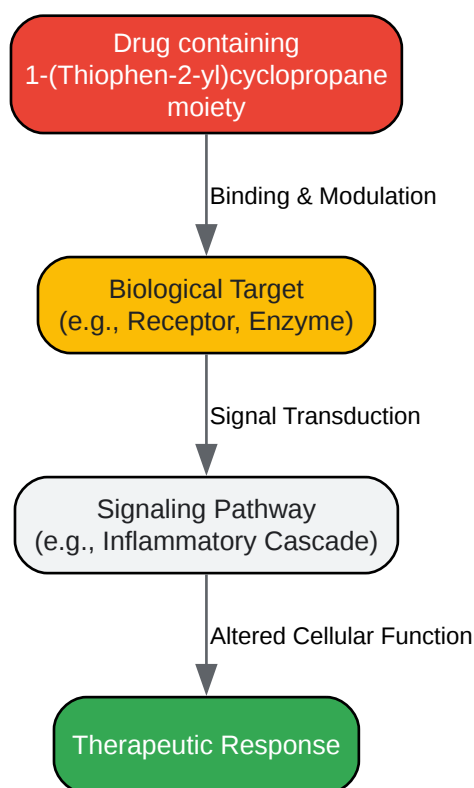
This molecule serves as a valuable starting material for the synthesis of more complex drug candidates. The carboxylic acid functionality can be readily converted into a variety of other functional groups, such as amides, esters, and alcohols, allowing for the exploration of a diverse chemical space.

### Incorporation into Biologically Active Molecules

Derivatives of thiophene-containing cyclopropanes have shown promise in various therapeutic areas. For instance, related structures have been investigated as antagonists for the EP4 receptor, which is a target in inflammation and oncology[19]. The unique conformational constraints imposed by the cyclopropane ring can lead to improved binding to the target receptor and enhanced selectivity.

### Signaling Pathway Modulation

The incorporation of this scaffold into drug molecules can influence their interaction with key signaling pathways. For example, in the context of inflammation, compounds containing the thiophene moiety have been shown to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX)[7].



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Caption: The role of a drug containing the title scaffold in modulating a biological pathway.

## Conclusion

**1-(Thiophen-2-yl)cyclopropanecarboxylic acid** is a molecule of significant synthetic and medicinal importance. Its unique combination of a thiophene ring and a cyclopropane carboxylic acid moiety makes it a valuable building block for the creation of novel drug candidates. The insights provided in this guide regarding its properties, synthesis, and potential applications underscore its relevance to researchers and professionals in the field of drug discovery. As the demand for new and effective therapeutics continues to grow, the exploration of such privileged scaffolds will undoubtedly play a crucial role in the development of the next generation of medicines.

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